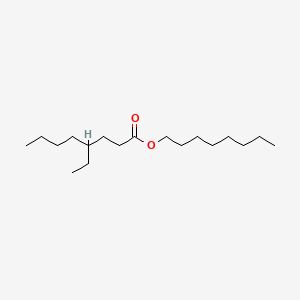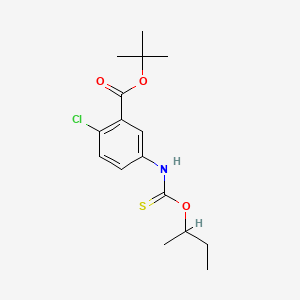
cis-6-Hexadecene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-6-Hexadecene: is an organic compound with the molecular formula C₁₆H₃₂ . It is a type of alkene characterized by the presence of a double bond between the sixth and seventh carbon atoms in the chain, with the hydrogen atoms on the same side of the double bond (cis configuration).
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Wittig Reaction: One common method for synthesizing cis-6-Hexadecene involves the Wittig reaction. This reaction typically uses a triphenylphosphonium salt and an aldehyde. .
Hydrogenation: Another method involves the partial hydrogenation of hexadecadiene.
Industrial Production Methods: Industrial production of this compound often involves large-scale Wittig reactions or selective hydrogenation processes. These methods are optimized for high yield and purity, using advanced catalytic systems and reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: cis-6-Hexadecene can undergo oxidation reactions, typically forming epoxides or alcohols.
Hydrogenation: This compound can be fully hydrogenated to form hexadecane using catalysts such as palladium on carbon under hydrogen gas.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Hydrogenation: Palladium on carbon catalyst under hydrogen gas.
Halogenation: Chlorine or bromine in an inert solvent like carbon tetrachloride.
Major Products:
Oxidation: Epoxides or alcohols.
Hydrogenation: Hexadecane.
Halogenation: Dihalides.
Aplicaciones Científicas De Investigación
cis-6-Hexadecene has several applications in scientific research:
Mecanismo De Acción
The mechanism by which cis-6-Hexadecene exerts its effects often involves interactions with biological membranes. The double bond in the cis configuration introduces a kink in the hydrocarbon chain, affecting membrane fluidity and permeability. This can influence the activity of membrane-bound proteins and enzymes . Additionally, its antimicrobial properties are thought to result from its ability to disrupt bacterial cell membranes .
Comparación Con Compuestos Similares
trans-6-Hexadecene: The trans isomer of 6-Hexadecene has a different spatial arrangement of hydrogen atoms around the double bond, leading to different physical and chemical properties.
cis-9-Hexadecenoic Acid: Another similar compound with a double bond at a different position in the carbon chain, used in different applications.
Uniqueness: cis-6-Hexadecene is unique due to its specific double bond position and cis configuration, which confer distinct reactivity and physical properties compared to its isomers and other alkenes. This uniqueness makes it valuable in specific chemical syntheses and biological studies .
Propiedades
Número CAS |
35507-11-0 |
|---|---|
Fórmula molecular |
C16H32 |
Peso molecular |
224.42 g/mol |
Nombre IUPAC |
(Z)-hexadec-6-ene |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h11,13H,3-10,12,14-16H2,1-2H3/b13-11- |
Clave InChI |
CTDXHTXAABMUIW-QBFSEMIESA-N |
SMILES isomérico |
CCCCCCCCC/C=C\CCCCC |
SMILES canónico |
CCCCCCCCCC=CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


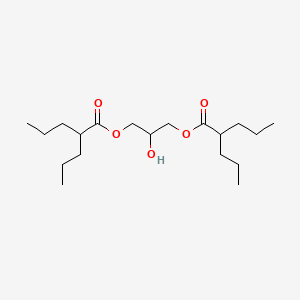
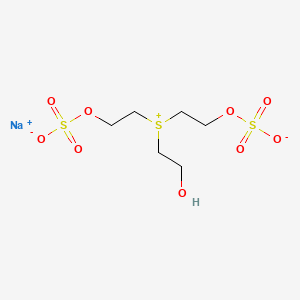
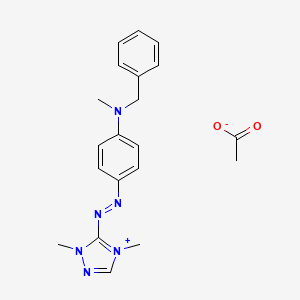
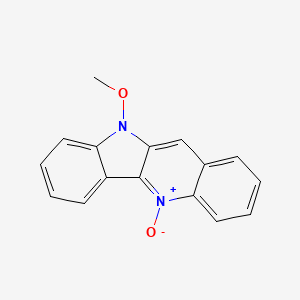
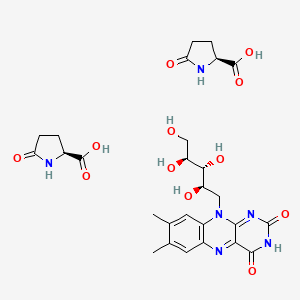
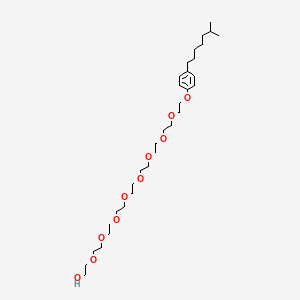
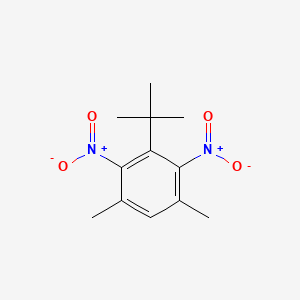
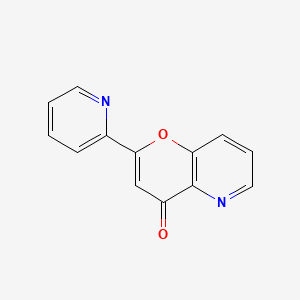


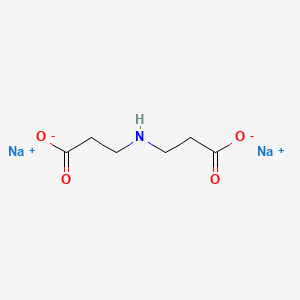
![1,4-[(3-(1-Methylethoxy)propyl]amino]anthraquinone](/img/structure/B12673169.png)
